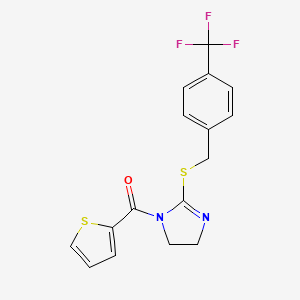

thiophen-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

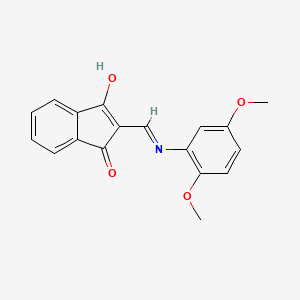

Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be complex. For example, the benzothiophene ring in some compounds is coplanar to the adjacent carbonyl group, facilitating an intramolecular hydrogen bonding between the hydroxyl group on the ring and the O-atom of the carbonyl moiety .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Scientific Research Applications

Crystal Structure Analysis

The compound can be used in crystal structure analysis. For instance, a similar compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was crystallized into a monoclinic system with the space group of P21 . The structure was solved by a direct method and refined by full-matrix least squares .

Biological Activities

Substituted thiophenes have exhibited a wide spectrum of biological activities, ranging from antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative and herbicide .

Material Science Applications

Polymeric thiophenes are broadly utilized in material science applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells .

Medicinal Chemistry

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario .

Anti-Inflammatory and Anti-Psychotic Drugs

Thiophene derivatives have been used as anti-inflammatory and anti-psychotic drugs .

Anti-Arrhythmic and Anti-Anxiety Drugs

Thiophene derivatives have also been used as anti-arrhythmic and anti-anxiety drugs .

Anti-Fungal and Antioxidant Drugs

Thiophene derivatives have been used as anti-fungal and antioxidant drugs .

Kinases Inhibiting and Anti-Cancer Drugs

Thiophene derivatives have been used as kinases inhibiting and anti-cancer drugs .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiophene derivatives have been known to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Biochemical Pathways

For instance, they have shown anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives have been known to exhibit a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

thiophen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS2/c17-16(18,19)12-5-3-11(4-6-12)10-24-15-20-7-8-21(15)14(22)13-2-1-9-23-13/h1-6,9H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPVIIJROBWJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

thiophen-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2390958.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)